

A Comparative Analysis of Propargyl-Nitroaromatic Systems via X-ray Crystallography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Propynyl)-2,4-dinitroaniline

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides unparalleled insight into the solid-state structure of chemical compounds, revealing crucial details about conformation, intermolecular interactions, and packing, which can significantly influence their physical and biological properties. This guide presents a comparative analysis of two propargyl-nitroaromatic systems, offering a detailed look at their crystallographic data and the experimental protocols used for their determination.

The two compounds under examination are 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one (Compound 1) and 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine (Compound 2). These molecules, while both featuring the characteristic propargyl and nitroaromatic moieties, exhibit distinct structural differences that are elucidated through single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, providing a quantitative basis for comparison.

Parameter	Compound 1	Compound 2
Chemical Formula	C ₁₈ H ₁₃ NO ₄	C ₁₃ H ₁₄ FN ₃ O ₂
Formula Weight	307.30	279.27
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
a (Å)	7.8975(2)	9.7366(8)
b (Å)	11.6546(4)	17.9148(13)
c (Å)	11.0648(3)	7.5270(6)
α (°)	90	90
β (°)	105.212(2)	102.397(8)
γ (°)	90	90
Volume (Å ³)	982.74(5)	1282.8(2)
Z	2	4
Calculated Density (g/cm ³)	1.038	1.447
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
Temperature (K)	296(2)	293(2)

Experimental Protocols

The determination of the crystal structures for both compounds involved a series of meticulous steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Compound 1 (3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one):

This chalcone derivative was synthesized via a Claisen-Schmidt condensation reaction. To a well-stirred solution of 1-[4-(prop-2-ynoxy)phenyl]ethanone (1.0 g, 5.7 mmol) in 20 ml of ethanol, alcoholic potassium hydroxide (0.48 g, 8.6 mmol) was added slowly. Subsequently, 3-nitrobenzaldehyde (1.03 g, 6.8 mmol) was introduced to the mixture. The reaction was stirred at room temperature for 30 minutes. The resulting solid product was filtered, washed with cold water, and dried. Recrystallization from an ethanol:dimethylformamide (9:1) mixture yielded golden-yellow crystals suitable for X-ray diffraction.

Compound 2 (1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine):

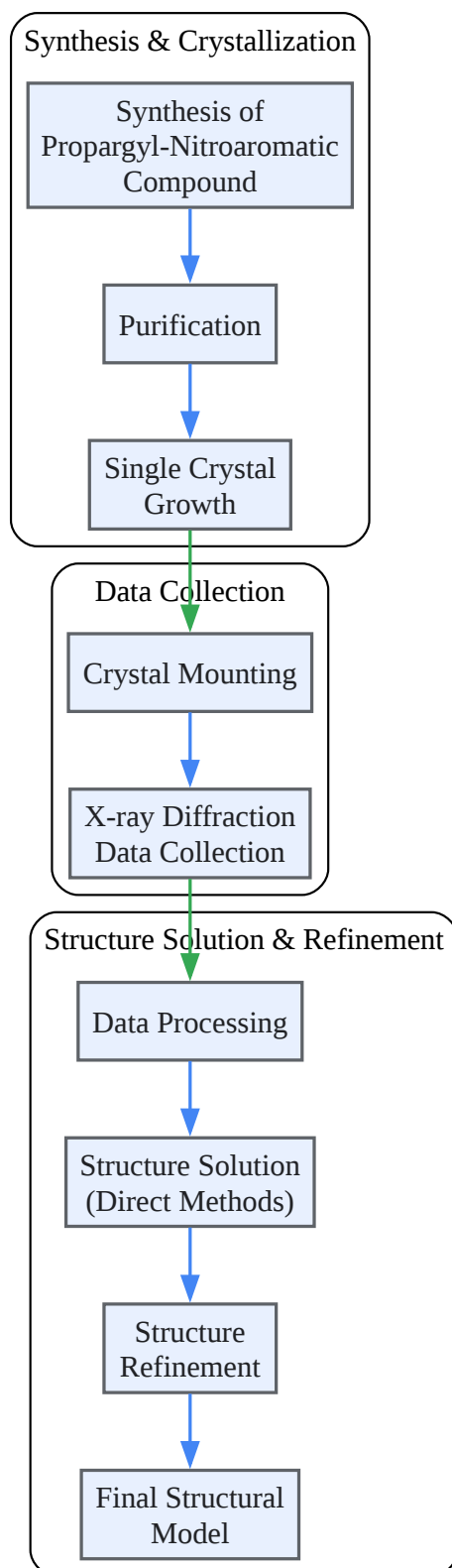
The synthesis of this compound was achieved in a two-step process. Initially, 1-(2-fluoro-4-nitrophenyl)piperazine was prepared. Following this, propargyl bromide (0.54 g, 4.5 mmol) was slowly added to a mixture of 1-(2-fluoro-4-nitrophenyl)piperazine (0.68 g, 3 mmol) and potassium carbonate (0.81 g, 6.3 mmol) in 5 ml of dimethylformamide (DMF) at 0 °C. The reaction mixture was then heated to 60 °C and stirred for 24 hours. After completion, the product was separated by filtration. Single crystals were successfully grown using a slow evaporation solution growth technique at room temperature.^[1]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073$ Å). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for a typical X-ray crystallography experiment, from sample preparation to structure determination, can be visualized as follows:



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Caption: A generalized workflow for X-ray crystallography analysis.

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References

- 1. researchgate.net [researchgate.net]
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